- Applications of microwave accelerated organic chemistryResearch on Chemical Intermediates, 1994, 20(1), 61-77,
Cas no 942-01-8 (2,3,4,9-tetrahydro-1H-carbazole)

942-01-8 structure
Nombre del producto:2,3,4,9-tetrahydro-1H-carbazole
Número CAS:942-01-8
MF:C12H13N
Megavatios:171.238322973251
MDL:MFCD00004959
CID:40369
PubChem ID:13664
2,3,4,9-tetrahydro-1H-carbazole Propiedades químicas y físicas
Nombre e identificación
-
- 2,3,4,9-Tetrahydro-1H-carbazole
- 1,2,3,4-Tetyahydrocarbazole
- 1,2,3,4-Tetrahydrocarbazole
- Carbazole,1,2,3,4-tetrahydro- (6CI,7CI,8CI)
- 1,2,3,4-Tetrahydro-9H-carbazole
- 1H-Indole, 2,3-(1,4-butanediyl)-
- 2,3-Tetramethylene-1H-indole
- 2,3-Tetramethyleneindole
- 5,6,7,8-Tetrahydro-9H-carbazole
- NSC 17329
- Tetrahydrocarbazole
- 5,6,7,8-Tetrahydrocarbazole
- 1H-Carbazole, 2,3,4,9-tetrahydro-
- Carbazole, 1,2,3,4-tetrahydro-
- CARBAZOLE, 5,6,7,8-TETRAHYDRO-
- 8ZLK0TSX93
- XKLNOVWDVMWTOB-UHFFFAOYSA-N
- 5,6,7,8,9-pentahydro-4aH-carbazole
- tetrahydocarbazole
- PubChem9948
- 1,2,3,4,-TETRAHYDROCARBAZOLE
- 2,3,4,9-Tetrahydro-1H-carbazole (ACI)
- Carbazole, 1,2,3,4-tetrahydro- (6CI, 7CI, 8CI)
- NCGC00186306-01
- DTXSID00240969
- BAA77586
- MFCD00004959
- SR-01000424125-1
- 1234-THC
- W-100206
- STK394140
- 2,3Tetramethyleneindole
- Q27271250
- ALBB-017903
- EU-0070508
- T1006
- UNII-8ZLK0TSX93
- EINECS 213-385-7
- EN300-82532
- F1918-0039
- NSC-17329
- 2,3,4,9-TETRAHYDRO-9H-CARBAZOLE
- DTXCID80163460
- 1.2.3.4-Tetrahydrocarbazole
- 1HCarbazole, 2,3,4,9tetrahydro (9CI)
- 2,3,4,9Tetrahydro1Hcarbazole
- 5-20-07-00468 (Beilstein Handbook Reference)
- NS00040254
- F0832-0099
- SY033427
- CARBAZOLE,1,2,3,4-TETRAHYDRO
- 5,7,8-Tetrahydrocarbazole
- NSC17329
- 5,6,7,8Tetrahydrocarbazole
- 1H-Carbazole,3,4,9-tetrahydro-
- AKOS000271191
- BRN 0133771
- SCHEMBL104598
- Carbazole, 5,6,7,8tetrahydro
- 1,2,3,4-Tetrahydrocarbazole, 99%
- AB-337/25021010
- CHEMBL1911317
- Carbazole,2,3,4-tetrahydro-
- 942-01-8
- 1H-Indole,3-(1,4-butanediyl)-
- 2,3,4,9-Tetrahydro-1H-carbazole #
- WLN: T B656 HM&&TJ
- Carbazole, 1,2,3,4tetrahydro
- 1,3,4-Tetrahydrocarbazole
- SR-01000424125
- CS-W004910
- Carbazole,6,7,8-tetrahydro-
- HMS1651H10
- Carbazole, 1,2,3,4tetrahydro (8CI)
- 2,3Tetramethylene1Hindole
- AC-11745
- 1HCarbazole, 2,3,4,9tetrahydro
- DB-057479
- 1HIndole, 2,3(1,4butanediyl)
- 2,3,4,9-tetrahydro-1H-carbazole
-
- MDL: MFCD00004959
- Renchi: 1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2
- Clave inchi: XKLNOVWDVMWTOB-UHFFFAOYSA-N
- Sonrisas: C1C=C2NC3CCCCC=3C2=CC=1
- Brn: 0133771
Atributos calculados
- Calidad precisa: 171.10500
- Masa isotópica única: 171.104799
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 0
- Complejidad: 190
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Superficie del Polo topológico: 15.8
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 3.3
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.1459 (rough estimate)
- Punto de fusión: 117.0 to 121.0 deg-C
- Punto de ebullición: 186°C/10mmHg(lit.)
- Punto de inflamación: 325-330°C
- índice de refracción: 1.6544 (estimate)
- Coeficiente de distribución del agua: Insoluble in water. Solubility in methanol (almost transparency).
- PSA: 15.79000
- Logp: 3.04670
- Presión de vapor: 0.0±0.7 mmHg at 25°C
- Disolución: Not determined
2,3,4,9-tetrahydro-1H-carbazole Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H303-H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:2
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S37/39
- Rtecs:FE6300000
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
2,3,4,9-tetrahydro-1H-carbazole Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3,4,9-tetrahydro-1H-carbazole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB133162-25 g |
1,2,3,4-Tetrahydrocarbazole, 99%; . |
942-01-8 | 99% | 25 g |
€101.70 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62360-100g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 100g |
¥496.0 | 2021-09-07 | ||
Enamine | EN300-82532-0.5g |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
Enamine | EN300-82532-50.0g |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 95.0% | 50.0g |
$127.0 | 2025-03-21 | |
Life Chemicals | F1918-0039-5μmol |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 90%+ | 5μl |
$63.0 | 2023-07-07 | |
Life Chemicals | F1918-0039-25mg |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 90%+ | 25mg |
$109.0 | 2023-07-07 | |
Life Chemicals | F1918-0039-40mg |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 90%+ | 40mg |
$140.0 | 2023-07-07 | |
OTAVAchemicals | 7010090010-100MG |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 95% | 100MG |
$52 | 2023-06-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T12408-25G |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 99% | 25G |
586.87 | 2021-05-17 | |
Apollo Scientific | OR11239-100g |
1,2,3,4-Tetrahydrocarbazole |
942-01-8 | 98+% | 100g |
£48.00 | 2025-02-19 |
2,3,4,9-tetrahydro-1H-carbazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Acetic acid
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Triruthenium dodecacarbonyl Solvents: 1,4-Dioxane ; 22 h, 150 °C
Referencia
- Ruthenium-Catalyzed Synthesis of Indoles from Anilines and EpoxidesChemistry - A European Journal, 2014, 20(7), 1818-1824,
Métodos de producción 3
Condiciones de reacción
1.1 140 h, 2.5 MPa
Referencia
- Microwave green organic chemistry: aiming for a desktop plantKemikaru Enjiniyaringu, 2019, 64(6), 395-402,
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid monohydrate , (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… Solvents: 1,4-Dioxane ; 30 h, 150 °C
Referencia
- Benign synthesis of indoles from anilines and epoxides: new application for ruthenium pincer catalystsChimia, 2014, 68(4), 231-234,
Métodos de producción 5
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C
Referencia
- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketonesTetrahedron Letters, 2011, 52(50), 6758-6762,
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Propylphosphonic anhydride Solvents: Ethyl acetate ; 5 min, 100 °C
Referencia
- A microwave-assisted, propylphosphonic anhydride (T3P) mediated one-pot Fischer indole synthesisTetrahedron Letters, 2011, 52(34), 4417-4420,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide , Sulfuric acid magnesium salt (1:1) Catalysts: (SP-4-2)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Toluene ; 10 h, 100 °C
Referencia
- Well-defined NHC-Pd complex-mediated intermolecular direct annulations for synthesis of functionalized indoles (NHC = N-hetero-cyclic carbene)Applied Organometallic Chemistry, 2011, 25(7), 502-507,
Métodos de producción 9
Métodos de producción 10
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: Acetic acid , Trifluoroacetic acid Solvents: Ethanol ; 14 min, 50 °C
Referencia
- Improved synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiationOrganic Chemistry: An Indian Journal, 2008, 4(9-11), 478-481,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 18 h, rt
Referencia
- 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation-Fischer indole synthesis and skeletal rearrangementOrganic & Biomolecular Chemistry, 2006, 4(2), 302-313,
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
Referencia
- Application and comparison of the catalytic activity of Fe3O4 MNPs, kaolin and montmorillonite K10 for the synthesis of indole derivativesIranian Chemical Communication, 2019, 7(1), 93-101,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; rt → reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
Referencia
- Environmentally friendly method for preparing high-purity tetrahydrocarbazole, China, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Modular Synthesis of Indoles from Imines and o-Dihaloarenes or o-Chlorosulfonates by a Pd-Catalyzed Cascade ProcessJournal of the American Chemical Society, 2009, 131(11), 4031-4041,
Métodos de producción 16
Métodos de producción 17
Condiciones de reacción
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
Referencia
- Application and comparison of the catalytic activity of Fe3O4 MNPs, Kaolin and Montmorillonite K10 for the synthesis of indole derivativesEurasian Chemical Communications, 2019, 1(1), 93-101,
Métodos de producción 18
Condiciones de reacción
1.1 120 °C
Referencia
- The First Method for Protection-Deprotection of the Indole 2,3-π BondOrganic Letters, 2003, 5(11), 1999-2001,
Métodos de producción 19
Condiciones de reacción
1.1 Catalysts: Sulfuric acid, monopotassium salt, monohydrate (impregnated on silica) ; 0.83 h
Referencia
- KHSO4.H2O/SiO2-catalyzed, one-pot, solvent-free synthesis of pyrazolines, tetrahydrocarbazoles and indoles using microwave irradiationSynthetic Communications, 2006, 36(18), 2727-2735,
Métodos de producción 20
Condiciones de reacción
1.1 Catalysts: Copper Solvents: Dimethylformamide ; 10 h, 120 °C
Referencia
- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and AlcoholsAdvanced Synthesis & Catalysis, 2014, 356(1), 189-198,
2,3,4,9-tetrahydro-1H-carbazole Raw materials
- cyclohexane-1,2-dione
- 1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-, (4aR,9aR)-rel-
- 1H-Carbazole, 9-(1,1-dimethylethyl)-2,3,4,9-tetrahydro-
- 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
- Phenylhydrazine Hydrochloride (1:1)
- Cyclohexanone phenylhydrazone
- 4-Methyl-1-(1,2,3,4-tetrahydro-4aH-carbazol-4a-yl)-1,2,4-triazolidine-3,5-dione
2,3,4,9-tetrahydro-1H-carbazole Preparation Products
2,3,4,9-tetrahydro-1H-carbazole Literatura relevante
-
1. 436. Peroxides of tetrahydrocarbazole and related compounds. Part I. Tetrahydrocarbazolyl hydroperoxideR. J. S. Beer,L. McGrath,Alexander Robertson J. Chem. Soc. 1950 2118
-
Mylla Cristie da Silva Mendes,Bruno Rodrigues Fazolo,Jéssica Maria de Souza,Leonardo Gomes de Vasconcelos,Paulo Teixeira de Sousa Junior,Evandro Luiz Dall'Oglio,Marcos Ant?nio Soares,Olívia Moreira Sampaio,Lucas Campos Curcino Vieira Photochem. Photobiol. Sci. 2019 18 1350
-
Sarfaraz Ali Ghumro,Sana Saleem,Mariya al-Rashida,Nafees Iqbal,Rima D. Alharthy,Shakil Ahmed,Syed Tarique Moin,Abdul Hameed RSC Adv. 2017 7 34197
-
Imtiyaz Ahmad Wani,Aditya Bhattacharyya,Masthanvali Sayyad,Manas K. Ghorai Org. Biomol. Chem. 2018 16 2910
-
Dongamanti Ashok,Gugulothu Thara,Bhukya Kiran Kumar,Gundu Srinivas,Dharavath Ravinder,Thumma Vishnu,Madderla Sarasija,Bujji Sushmitha RSC Adv. 2023 13 25
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942-01-8)2,3,4,9-tetrahydro-1H-carbazole

Pureza:99%/99%
Cantidad:500g/1kg
Precio ($):219.0/436.0